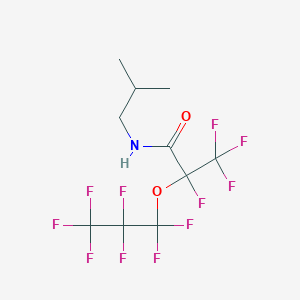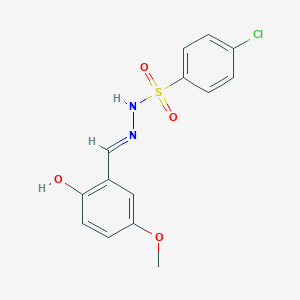![molecular formula C21H14N4O2 B5977727 N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, also known as NBTF, is a chemical compound that belongs to the class of benzotriazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as material science, environmental science, and biomedical research.
Mechanism of Action
The exact mechanism of action of N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is not fully understood. However, it is believed to act as a UV-absorbing agent and a free radical scavenger. This compound absorbs UV radiation and converts it into harmless heat, thereby protecting the material or biological system from UV-induced damage. It also scavenges free radicals, which are known to cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is generally considered safe for use in various applications. However, studies have shown that this compound may have some physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. This compound has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is its versatility. It can be easily synthesized and incorporated into various materials and biological systems. This compound is also stable under different environmental conditions, making it suitable for outdoor applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its effectiveness in some applications.
Future Directions
The potential applications of N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide are vast, and there are several future directions for research in this area. One direction is to further investigate the anticancer properties of this compound and its mechanism of action. Another direction is to explore the use of this compound as a fluorescent probe for imaging cancer cells. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound. Finally, there is a need to investigate the environmental impact of this compound and its potential toxicity to living organisms.
Conclusion
In conclusion, this compound is a versatile and promising compound that has potential applications in various scientific fields. Its ability to absorb UV radiation and scavenge free radicals makes it a valuable compound for material science, environmental science, and biomedical research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these fields.
Synthesis Methods
The synthesis of N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide involves the reaction of 2-aminobenzonitrile with 1-naphthyl isocyanate and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The chemical structure of this compound is shown in Figure 1.
Scientific Research Applications
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a stabilizer for polymeric materials such as polypropylene and polyethylene. It has been shown to improve the thermal and photochemical stability of these materials, making them more suitable for outdoor applications.
In environmental science, this compound has been used as a UV-absorbing agent in sunscreen formulations and as a photostabilizer for agricultural pesticides. It has also been shown to be effective in reducing the photodegradation of dyes and pigments in textile industries.
In biomedical research, this compound has been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for imaging cancer cells.
properties
IUPAC Name |
N-(2-naphthalen-1-ylbenzotriazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-21(20-9-4-12-27-20)22-15-10-11-17-18(13-15)24-25(23-17)19-8-3-6-14-5-1-2-7-16(14)19/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCPNDEKJJITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)

![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![2,3-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5977730.png)
